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Compound of Interest

Compound Name: 1H-Imidazole-2-carboxylic acid

Cat. No.: B096599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for 1H-
Imidazole-2-carboxylic acid (CAS No: 16042-25-4), a heterocyclic compound of interest in

medicinal chemistry and drug development. The following sections present its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols for acquiring these spectra.

Spectroscopic Data Summary
The empirical formula for 1H-Imidazole-2-carboxylic acid is C₄H₄N₂O₂, with a molecular

weight of 112.09 g/mol . The experimentally determined spectral data are summarized in the

tables below for easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral
Data

Nucleus Chemical Shift (δ) ppm Solvent

¹H NMR 7.56 (s, 2H) D₂O

¹³C NMR 158.86, 141.02, 120.49 D₂O

Data sourced from ChemicalBook.[1]
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Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3392 medium O-H stretch

3124 medium N-H stretch

2861 medium C-H stretch

1618 strong C=O stretch

1502 medium C=C stretch

1462 medium C-N stretch

1421 strong O-H bend

1388 strong C-H bend

1322 medium C-N stretch

1108 strong C-O stretch

925 strong O-H bend (out-of-plane)

910 strong C-H bend (out-of-plane)

819 medium C-H bend (out-of-plane)

797 strong C-H bend (out-of-plane)

774 medium N-H wag

Data acquired using KBr pellet method.[1]

Table 3: Mass Spectrometry (MS) Data
Technique Key m/z values Notes

GC-MS 112 (Top Peak)
Data from NIST Mass

Spectrometry Data Center.
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The following are detailed methodologies for the key spectroscopic analyses of 1H-Imidazole-
2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 1H-Imidazole-2-carboxylic acid.

Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O). Complete dissolution can be

aided by gentle vortexing or sonication.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the D₂O.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include

a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2

seconds.

Process the data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

Following ¹H NMR acquisition, tune the probe to the ¹³C frequency.

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to approximately 220 ppm.
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Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and

a longer relaxation delay (e.g., 2 seconds) are typically required.

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

In an agate mortar, grind approximately 1-2 mg of 1H-Imidazole-2-carboxylic acid into a

fine powder.

Add approximately 100-200 mg of the dry KBr to the mortar.

Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to ensure a

homogenous dispersion.

Transfer the mixture to a pellet die.

Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a

transparent or translucent pellet.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

Prepare a stock solution of 1H-Imidazole-2-carboxylic acid in a suitable volatile solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

If any particulate matter is present, filter the solution before introduction into the instrument.

Acquisition (GC-MS):

Gas Chromatography:

Injector Temperature: Typically set around 250 °C.

Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at

a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several

minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Set to scan a mass range appropriate for the compound (e.g., m/z 40-

300).

Ion Source Temperature: Typically maintained around 230 °C.

Transfer Line Temperature: Typically set around 280 °C.
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 1H-Imidazole-2-carboxylic acid.
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Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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